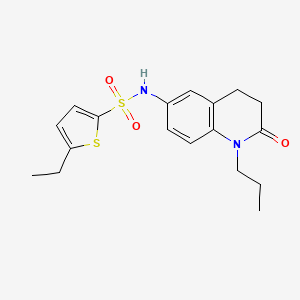
5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-ethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.
Chemical Structure and Properties
The compound has the molecular formula C18H22N2O3S2 and a molecular weight of 378.51 g/mol. It features a thiophene ring and a tetrahydroquinoline moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of tetrahydroquinoline intermediates followed by their coupling with thiophene sulfonamide. The use of reagents such as amines and coupling agents is common to achieve high yields and purity.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline structures exhibit antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies demonstrated that compounds with similar structures could induce apoptosis in cancer cells by activating specific signaling pathways.
Antiviral Activity
Recent studies have reported antiviral properties against strains of human coronaviruses. The compound's mechanism involves interference with viral replication processes, making it a candidate for further research in antiviral drug development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are complex and involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis or inhibit cell proliferation.
- Nucleotide Interference : Similar compounds have shown the ability to interfere with cyclic nucleotide phosphodiesterases (PDEs), which play critical roles in cellular signaling.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells; IC50 values ranged from 10 µM to 25 µM. |
| Antiviral activity against coronaviruses | Showed significant inhibition of viral replication at concentrations above 5 µM. |
| Anti-inflammatory assays | Reduced TNF-alpha and IL-6 levels by approximately 50% at 20 µM concentration. |
特性
IUPAC Name |
5-ethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-11-20-16-8-6-14(12-13(16)5-9-17(20)21)19-25(22,23)18-10-7-15(4-2)24-18/h6-8,10,12,19H,3-5,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNXXKWVAAZOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













